(R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide
Description
Properties
IUPAC Name |
3-bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3N2O4/c1-10(19,5-12)9(18)16-6-2-3-8(17(20)21)7(4-6)11(13,14)15/h2-4,19H,5H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSWNDMHSBZXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942806 | |
| Record name | 3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206193-18-2 | |
| Record name | 3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of Proline with Methacryloyl Chloride
D-Proline reacts with methacryloyl chloride in a MTBE (methyl tert-butyl ether) and aqueous NaOH biphasic system at 5–20°C to form methacryloyl-D-proline. Resorcinol is added to inhibit polymerization of methacryloyl chloride. The intermediate is isolated in 85–90% yield after layer separation and solvent evaporation.
Bromination of the α,β-Unsaturated Ester
The methacryloyl-D-proline undergoes bromination using HBr in acetic acid or N-bromosuccinimide (NBS) in dichloromethane. This step introduces the bromine atom at the β-position while retaining the chiral integrity of the proline auxiliary. The reaction proceeds at 0–25°C, yielding the diastereomerically pure brominated product.
Chiral Auxiliary Removal and Acid Formation
Hydrolysis of the ester group using 6 M HCl at reflux liberates (2R)-3-bromo-2-hydroxy-2-methylpropionic acid. The proline auxiliary is recovered and recycled, making this step cost-effective for large-scale synthesis.
Aminolysis with 4-Nitro-3-(Trifluoromethyl)Aniline
The final step involves coupling the brominated acid with 4-nitro-3-(trifluoromethyl)aniline using EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) in dichloromethane or THF. The reaction achieves 70–75% yield after purification by silica gel chromatography.
Table 1: Key Parameters for Chiral Auxiliary-Mediated Synthesis
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Acylation | Methacryloyl chloride, MTBE, NaOH, 15–25°C | 88% | >95% |
| Bromination | HBr/AcOH, 0°C, 2 h | 82% | 98% ee |
| Auxiliary Removal | 6 M HCl, reflux, 4 h | 91% | >99% |
| Aminolysis | EDC/HOBt, DCM, RT, 12 h | 73% | 97% |
Direct Aminolysis of 3-Bromo-2-Hydroxy-2-Methylpropionic Acid
An alternative route bypasses the chiral auxiliary by directly aminating 3-bromo-2-hydroxy-2-methylpropionic acid with 4-nitro-3-(trifluoromethyl)aniline. This method requires prior resolution of the racemic brominated acid via chiral column chromatography or enzymatic kinetic resolution using lipases.
Racemic Acid Synthesis
Methacrylic acid is brominated using HBr and H2O2 in acetic acid at 50°C, yielding racemic 3-bromo-2-hydroxy-2-methylpropionic acid. The crude product is purified by recrystallization from ethyl acetate/hexanes (1:3).
Enantiomeric Resolution
The racemic acid is resolved using Chiralpak AD-H columns with a hexane/isopropanol (80:20) mobile phase. The (R)-enantiomer is isolated with >99% enantiomeric excess (ee) but at a moderate yield of 55–60%.
Coupling Reaction
The resolved (R)-acid is activated with thionyl chloride to form the acyl chloride, which reacts with 4-nitro-3-(trifluoromethyl)aniline in dry THF under argon. Triethylamine is added to scavenge HCl, achieving 65–70% yield .
Table 2: Direct Aminolysis Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Maximizes solubility of aromatic amine |
| Base | Triethylamine (2.5 eq) | Neutralizes HCl, prevents side reactions |
| Temperature | 0°C → RT, 8 h | Balances reaction rate and decomposition |
| Nucleophile | Solvent | Base | Time (h) | Yield |
|---|---|---|---|---|
| Pyrrole-3-carbonitrile | THF | NaH | 12 | 40% |
| 3-Fluoro-pyrazole | THF | NaH | 16 | 36% |
| 4-Cyanophenol | DMF | K2CO3 | 24 | 52% |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The chiral auxiliary method (Method 1) offers superior enantiocontrol (>98% ee) and scalability, with proline being recoverable and inexpensive. However, it requires four steps, reducing the overall atom economy. In contrast, direct aminolysis (Method 2) is shorter but necessitates expensive chiral chromatography for resolution.
Yield and Purity
Method 1 achieves the highest isolated yield (73%) for the final coupling step, whereas Method 2 suffers from moderate yields (55–65%) due to losses during resolution. The nucleophilic substitution route (Method 3) is less applicable to the target nitro compound but demonstrates the intermediate’s reactivity.
Industrial Applicability
Pharmaceutical manufacturers favor Method 1 for its reproducibility and high purity, critical for regulatory compliance. Method 2 is more suitable for small-scale synthesis where chiral stationary phases are accessible.
Chemical Reactions Analysis
Types of Reactions
®-3-BROMO-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry Applications
(R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide has been investigated for its potential therapeutic effects in various diseases due to its unique molecular structure.
Anticancer Activity
Research indicates that compounds with trifluoromethyl groups can enhance the biological activity of anticancer agents. The presence of the nitro group may contribute to increased reactivity towards biological targets, making this compound a candidate for further investigation in cancer therapy.
Antimicrobial Properties
Studies have shown that derivatives of propanamide exhibit antimicrobial activity. The specific structure of this compound could provide insights into new antimicrobial agents.
Biochemical Research
This compound has been utilized in biochemical studies to understand enzyme interactions and receptor binding.
Binding Affinity Studies
The binding affinity of this compound for various receptors has been evaluated, showcasing its potential role as a ligand in pharmacological research. For instance, it has shown a Ki value of 0.3 nM for the androgen receptor, indicating strong binding capabilities .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is under investigation, with preliminary results suggesting potential applications in treating conditions linked to enzyme dysregulation.
Case Study 1: Anticancer Agent Development
A study explored the synthesis of this compound as part of a series aimed at developing novel anticancer agents. The results indicated that modifications to the nitro group significantly affected the cytotoxicity against various cancer cell lines.
Case Study 2: Antimicrobial Efficacy
In another research project, the compound was tested against a range of bacterial strains. The findings revealed that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential utility in developing new antibiotics.
Data Tables
| Receptor | Ki (nM) |
|---|---|
| Androgen Receptor | 0.3 |
Mechanism of Action
The mechanism of action of ®-3-BROMO-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical Properties :
- Melting Point : 100–101.5°C
- Solubility: Slightly soluble in chloroform, DMSO, and methanol .
- Density : 1.753 g/cm³ (predicted)
- pKa : 11.68 ± 0.29 (predicted) .
Comparison with Similar Compounds
Structural Analogs and Antiandrogens
Flutamide
Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) is a first-generation androgen receptor (AR) antagonist used in prostate cancer therapy .
The bromo and hydroxy groups in the target compound may improve metabolic stability and receptor binding compared to flutamide’s simpler structure .
Andarine (SARM)
Andarine’s systematic name is (S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide .
The bromine substitution in the target compound may enhance hydrophobic interactions with the AR ligand-binding domain compared to Andarine’s ether-linked acetamidophenoxy group .
Thioether and Sulfonyl Derivatives
Compounds 17–19 from feature thioether or sulfonyl groups instead of bromo-hydroxy motifs:
Bicalutamide-Related Derivatives
Bicalutamide analogs () include sulfonyl and fluorophenyl modifications:
Physicochemical and Pharmacokinetic Comparisons
| Parameter | Target Compound | Flutamide | Andarine | Compound 18 |
|---|---|---|---|---|
| Molecular Weight | 371.11 | 276.22 | 454.40 | 416.34 |
| LogP (Predicted) | 2.89 | 3.12 | 3.50 | 4.20 |
| Hydrogen Bond Donors | 2 | 1 | 2 | 1 |
| Half-Life (Predicted) | Moderate | Short | Moderate | Long |
The target compound balances polarity (via OH) and lipophilicity (via Br/CF₃), optimizing bioavailability and receptor engagement .
Biological Activity
(R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide, also known by its CAS number 206193-18-2, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Bromine atom : Provides electrophilic characteristics.
- Hydroxyl group : Contributes to hydrogen bonding and solubility.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Nitro group : Often associated with biological activity due to its ability to participate in redox reactions.
Molecular Formula : C11H10BrF3N2O4
Molecular Weight : 371.11 g/mol
IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer treatment. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
-
In Vitro Studies :
- The compound exhibited significant cytotoxicity against human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range.
- Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways, leading to programmed cell death.
-
Mechanism of Action :
- The presence of the nitro group may facilitate redox cycling, generating reactive oxygen species (ROS) that contribute to oxidative stress in cancer cells.
- The compound's interaction with cellular signaling pathways, particularly those involving kinases, has been suggested as a key factor in its anticancer efficacy.
Binding Affinity and Target Interaction
The biological activity of this compound can be quantified through its binding affinity to various biological targets:
These interactions suggest that the compound may serve as a lead molecule for developing targeted therapies against specific cancers.
Study 1: Antitumor Activity Evaluation
In a study conducted by Xia et al., the compound was evaluated for its antitumor activity against several cell lines. The results indicated a notable inhibition of cell growth, with an IC50 value of approximately 49.85 µM for one of the tested derivatives. This highlights the compound's potential as a candidate for further development in oncology .
Study 2: Mechanistic Insights
Research by Fan et al. demonstrated that derivatives of this compound could induce autophagy in A549 cell lines without triggering apoptosis. This suggests a dual mechanism where both autophagic and apoptotic pathways are influenced by structural modifications of the parent compound .
Q & A
Basic Question: What are the optimal conditions for synthesizing (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide, and how can its enantiomeric purity be validated?
Methodological Answer:
The synthesis typically involves coupling a brominated hydroxypropanamide intermediate with a nitro-trifluoromethyl-substituted aniline derivative. Key steps include:
- Sulfonation/Oxidation : suggests using controlled oxidation (e.g., with H₂O₂ or KMnO₄) to stabilize reactive intermediates.
- Chiral Resolution : To achieve the (R)-enantiomer, chiral HPLC (e.g., using a Chiralpak AD column) or enzymatic resolution methods are recommended .
- Validation : Enantiomeric purity is confirmed via ¹H-NMR with chiral shift reagents (e.g., Eu(hfc)₃) or 19F-NMR to detect trifluoromethyl group splitting .
Basic Question: How do structural features like the bromine atom and nitro group influence the compound’s stability during storage and handling?
Methodological Answer:
- Bromine Reactivity : The C-Br bond is susceptible to nucleophilic substitution under basic conditions. Stability studies (e.g., pH 7.4 buffer at 37°C for 48 hours) should monitor degradation via LC-MS .
- Nitro Group : The electron-withdrawing nitro group enhances resistance to hydrolysis but may promote photodegradation. Store in amber vials under inert gas (N₂/Ar) to mitigate .
- Trifluoromethyl Group : Provides metabolic stability; monitor for defluorination using 19F-NMR .
Advanced Question: What experimental strategies can resolve contradictions in reported logP values for this compound and its analogs?
Methodological Answer:
Discrepancies in logP values arise from differing correction factors for substituents like bromine, nitro, and trifluoromethyl groups. To resolve:
- Calculated logP : Apply +12 CM correction factors for adjacent hydroxyl and nitro groups, as demonstrated in structurally similar propanamides .
- Empirical Validation : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to measure retention times and correlate with known standards .
- Molecular Dynamics : Simulate solvation free energy contributions of the bromine and trifluoromethyl groups using software like COSMO-RS .
Advanced Question: How does hepatic metabolism affect the in vivo efficacy of this compound as a selective androgen receptor modulator (SARM)?
Methodological Answer:
- Metabolic Pathways : identifies hydrolysis of the amide bond and oxidation of the bromine as primary metabolic routes. Use rat liver microsomes (RLM) to quantify metabolite formation (e.g., M-1: 3-bromo-2-hydroxy-2-methylpropanoic acid) .
- Bioactivity Retention : Compare the IC₅₀ of the parent compound and metabolites in AR-binding assays (e.g., fluorescence polarization assays with FITC-labeled dihydrotestosterone) .
- Structural Optimization : Replace bromine with a metabolically stable group (e.g., chlorine) and assess pharmacokinetics (AUC, Cmax) in Sprague-Dawley rats .
Advanced Question: What role do intermolecular hydrogen bonds play in the crystallinity and bioavailability of this compound?
Methodological Answer:
- Crystallinity : X-ray diffraction studies of related propanamides reveal that hydrogen bonds between the hydroxyl group and nitro oxygen enhance lattice stability. Use PXRD to compare amorphous vs. crystalline forms .
- Bioavailability : Solubility studies (shake-flask method) in biorelevant media (FaSSIF/FeSSIF) show that stronger hydrogen bonding reduces solubility. Counteract via co-crystallization with succinic acid .
- Molecular Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict hydrogen bond energies and correlate with dissolution rates .
Basic Question: How can researchers distinguish between degradation products and synthetic impurities in this compound?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH). Monitor via UPLC-PDA-MS to identify peaks corresponding to debrominated or hydrolyzed products .
- Impurity Profiling : Compare batch samples using 2D-NMR (HSQC, HMBC) to detect residual solvents or unreacted intermediates (e.g., 4-nitro-3-trifluoromethylaniline) .
- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines, ensuring resolution between the API and impurities ≥2.0 .
Advanced Question: Why does the nitro group at the 4-position of the phenyl ring enhance androgen receptor binding affinity compared to cyano or trifluoromethoxy substitutions?
Methodological Answer:
- Electrostatic Potential Maps : Computational docking (AutoDock Vina) shows the nitro group forms a stronger dipole interaction with AR’s Leu701 and Asn705 residues vs. cyano’s weaker π-stacking .
- SAR Studies : Analog testing (e.g., replacing nitro with -CF₃O in ’s compound 17) reduces binding affinity by 50%, confirmed via radioligand displacement assays (³H-R1881) .
- Crystallography : Co-crystal structures (PDB: 2AMA) reveal nitro-oxygen hydrogen bonds with Thr877, critical for agonism .
Advanced Question: What methodologies quantify the tissue selectivity of this SARM in preclinical models?
Methodological Answer:
- In Vivo Models : Use orchiectomized rats to assess anabolic (levator ani muscle) vs. androgenic (prostate) effects. Dose-response curves (1–30 mg/kg/day, 14 days) compare tissue weights .
- Transcriptomics : RNA-seq of muscle vs. prostate tissues identifies selective activation of AR-responsive genes (e.g., FKBP5 in prostate; IGF-1 in muscle) .
- PET Imaging : Label the compound with ¹⁸F and track distribution in mice via microPET-CT, correlating uptake with tissue-specific AR density .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
